![molecular formula C18H16FN3O2S B2516228 N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034306-14-2](/img/structure/B2516228.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

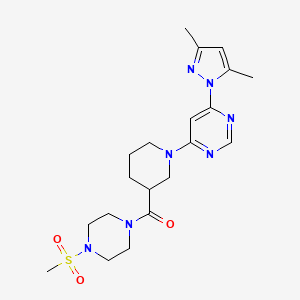

The compound "N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of the compound . Benzenesulfonamides are a class of compounds known for their diverse biological activities, including inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the treatment of an appropriate sulfonyl chloride with a primary amine. This method was applied in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which suggests a similar approach could be used for synthesizing the compound of interest . Additionally, the introduction of a fluorine atom into the benzenesulfonamide structure has been shown to preserve COX-2 potency and increase selectivity, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

Crystallographic characterization is a common technique used to determine the molecular structure of benzenesulfonamides. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was obtained by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Such detailed structural information is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-fluorobenzenesulfonimide has been used as an oxidant in the N-demethylation of N-methyl amides, which involves single-electron transfer, hydrogen-atom transfer, and hydrolysis . This demonstrates the reactivity of the sulfonamide group and its potential role in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the introduction of a fluorine atom can enhance the selectivity of COX-2 inhibition . The solubility of these compounds can be a limiting factor for their pharmacological application, as seen with a novel small molecule HIF-1 pathway inhibitor that required formulation development due to poor water solubility . The crystal structures of benzenesulfonamides also reveal how intermolecular interactions, such as C-H···π and C-H···O, contribute to their supramolecular architecture .

Applications De Recherche Scientifique

Copper(II)-Sulfonamide Complexes and DNA Interactions

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, such as [Cu(L1)2(bipy)], where L1 represents a sulfonamide derivative, reveals the significant effect of the sulfonamide component on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, characterized through X-ray crystallography, spectroscopy, and magnetic measurements, have shown varying DNA interaction propensities and antiproliferative activities in yeast and human tumor cells, indicating their potential in cancer treatment research (González-Álvarez et al., 2013).

Asymmetric Synthesis

Yamamoto et al. (2011) utilized a sulfonamide derivative in the enantiodivergent electrophilic fluorination process, achieving enantiomerically pure 3'-fluorothalidomide. This study highlights the role of sulfonamide derivatives in enabling the synthesis of mirror-image compounds through the strategic choice of additives, which is crucial for producing substances with specific desired properties (Yamamoto et al., 2011).

Cyclooxygenase Inhibition

Hashimoto et al. (2002) discovered that the introduction of a fluorine atom to 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives enhances COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522. This finding is pivotal for developing new treatments for inflammatory diseases and pain management, showcasing the therapeutic potential of fluorinated sulfonamide derivatives (Hashimoto et al., 2002).

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKDVYCXSJNHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)

![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)